Integrin signaling inhibitor, mP13

Description

Overview of Integrin Biology and Fundamental Cellular Functions

Integrins are a diverse family of transmembrane receptors that are fundamental to the biology of multicellular organisms. molbiolcell.org These receptors are heterodimers, composed of α and β subunits, and they act as the primary physical link between the extracellular matrix (ECM) and the cell's internal cytoskeleton. nih.gov This connection is not merely structural; integrins are dynamic signaling hubs that transmit information in both directions across the cell membrane. nih.gov

Key functions of integrins include:

Cell Adhesion: Integrins are the principal receptors that allow cells to bind to components of the ECM, such as fibronectin, collagen, and laminin. nih.govyoutube.com This adhesion is critical for the formation and maintenance of tissues. molbiolcell.org

Cell Migration: The ability of cells to move is essential for processes like embryonic development, immune responses, and wound healing. nih.gov Integrins mediate this movement by forming and breaking connections with the ECM, allowing the cell to "crawl" through its environment.

Signal Transduction: Upon binding to their ligands in the ECM, integrins trigger a cascade of intracellular signals. nih.gov This "outside-in" signaling influences a wide range of cellular behaviors, including proliferation, survival, differentiation, and even gene expression. molbiolcell.orgbohrium.com

Inside-Out Signaling: Cells can also actively modulate the affinity of their integrins for ECM ligands. This "inside-out" signaling allows cells to rapidly respond to their environment and control their adhesive state. nih.gov This is particularly crucial for blood cells like platelets and leukocytes. nih.gov

The diverse roles of integrins underscore their importance in virtually every aspect of cell biology, from the initial formation of an embryo to the everyday functioning of tissues and the response to injury and disease. molbiolcell.orgnih.gov

Rationale for Integrin Signaling Modulation in Academic Research

The central role of integrins in a multitude of physiological and pathological processes makes them a compelling subject for academic investigation. The ability to modulate integrin signaling provides researchers with a powerful method to understand fundamental cellular mechanisms and explore the underpinnings of various diseases.

The rationale for modulating integrin signaling in a research context is multifaceted:

Dissecting Cellular Processes: By selectively inhibiting or activating integrin pathways, researchers can elucidate the specific contributions of these receptors to complex cellular events like cell migration, proliferation, and survival. nih.gov

Understanding Disease Mechanisms: Dysregulation of integrin function is implicated in a wide range of diseases, including cancer, thrombosis, and inflammatory disorders. mcw.eduscirp.org Modulating integrin signaling allows scientists to model these disease states and investigate the molecular mechanisms involved. For instance, altered integrin expression is linked to tumor invasion and metastasis. youtube.comnih.gov

Identifying Therapeutic Targets: By studying the effects of integrin modulation, researchers can identify specific integrin subtypes or signaling pathways that represent promising targets for the development of new therapies. mcw.edu For example, the role of αvβ3 integrin in angiogenesis has made it a target for cancer therapy research. scirp.orgnih.gov

Investigating Mechanotransduction: Integrins are key players in mechanotransduction, the process by which cells sense and respond to physical forces in their environment. Modulating their function helps to unravel how mechanical cues are translated into biochemical signals.

Academic Context and Significance of Synthetic Integrin Modulators

Within the academic landscape, synthetic modulators like mP13 represent a significant advancement in the study of integrin biology. While biological tools such as antibodies have been instrumental, small synthetic molecules offer distinct advantages for research purposes.

The significance of synthetic integrin modulators in academic research includes:

Specificity and Control: Synthetic molecules can be designed to target specific integrin subtypes or even particular conformational states, offering a high degree of control over the experimental system. mcw.edu

Temporal and Spatial Regulation: The application of a synthetic modulator can be precisely timed and, in some experimental setups, localized to specific areas, allowing for a more nuanced understanding of dynamic cellular processes.

Probing Complex Signaling Networks: Synthetic inhibitors help to untangle the complex web of interactions within the "adhesome," the collection of proteins associated with integrin adhesion complexes. nih.gov

Foundation for Drug Discovery: Research utilizing synthetic modulators can provide the foundational knowledge and proof-of-concept for the development of novel therapeutic agents. mcw.edu The study of such compounds can reveal chemical principles for designing more effective and safer drugs. mcw.edu

The Integrin signaling inhibitor, mP13, as a research tool, impedes both inside-out and outside-in signaling processes. targetmol.combiocat.commedchemexpress.com This allows for the investigation of processes like fibrinogen binding and platelet adhesion in a controlled laboratory setting. medchemexpress.com

Table 1: Research Findings on Integrin Signaling Inhibitor, mP13

| Finding | Description | Reference |

|---|---|---|

| Mechanism of Action | Inhibits both inside-out and outside-in integrin-mediated signaling. | targetmol.com, biocat.com, medchemexpress.com |

| Affected Processes | Impedes fibrinogen binding, platelet adhesion, and clot retraction. | targetmol.com, biocat.com, medchemexpress.com |

| Chemical Nature | A peptide-based compound. | |

Table 2: Compound Names Mentioned | Compound Name | | | :--- | | Integrin signaling inhibitor, mP13 | | Fibrinogen | | Fibronectin | | Collagen | | Laminin | | Cilengitide | | PLN-74809 | | IDL-2965 | | GSK-3008348 | | STX-100 |

Properties

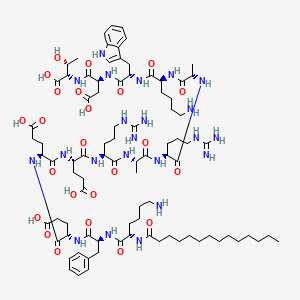

Molecular Formula |

C87H138N22O24 |

|---|---|

Molecular Weight |

1876.2 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C87H138N22O24/c1-5-6-7-8-9-10-11-12-13-14-18-35-67(111)99-57(31-21-23-42-88)77(124)106-64(46-53-27-16-15-17-28-53)82(129)105-63(38-41-70(116)117)81(128)104-62(37-40-69(114)115)80(127)103-61(36-39-68(112)113)79(126)102-60(34-26-45-95-87(92)93)76(123)98-51(3)74(121)101-59(33-25-44-94-86(90)91)75(122)97-50(2)73(120)100-58(32-22-24-43-89)78(125)107-65(47-54-49-96-56-30-20-19-29-55(54)56)83(130)108-66(48-71(118)119)84(131)109-72(52(4)110)85(132)133/h15-17,19-20,27-30,49-52,57-66,72,96,110H,5-14,18,21-26,31-48,88-89H2,1-4H3,(H,97,122)(H,98,123)(H,99,111)(H,100,120)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,105,129)(H,106,124)(H,107,125)(H,108,130)(H,109,131)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,132,133)(H4,90,91,94)(H4,92,93,95)/t50-,51-,52+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-/m0/s1 |

InChI Key |

NDFZTZGCDNEAGC-HZZQDVTPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Integrin Signaling Inhibition by Mp13

Direct Interaction and Specificity with Integrin β3 Subunit

The specificity of mP13 for the β3 integrin subunit is a critical aspect of its function, allowing for targeted disruption of signaling pathways originating from this receptor.

Research demonstrates that mP13 targets the cytoplasmic domain of the β3 integrin. nih.govresearchgate.net This intracellular portion of the integrin is a critical hub for signaling, interacting with various cytoplasmic proteins to regulate the receptor's activation state. The Gα13 protein, a member of the heterotrimeric G protein family, has been shown to bind directly to the cytoplasmic domain of β3 integrin. nih.gov This interaction is a key component of outside-in signaling. The inhibitor peptide mP13 is designed to interfere with these specific intracellular interactions. nih.govnih.gov

The interaction between the β3 cytoplasmic domain and its signaling partners is structurally defined. A crucial element is the ExE motif, specifically the E⁷³¹XE⁷³³ sequence, located in the β3 tail. nih.gov This motif is the direct binding site for the Gα13 protein. nih.govnih.gov The inhibitor mP13, a myristoylated peptide containing this ExE motif, mimics this binding site. nih.gov By doing so, it competitively disrupts the natural interaction between Gα13 and the β3 integrin, effectively uncoupling the receptor from its Gα13-mediated signaling pathway. nih.govnih.gov This targeted disruption is central to the inhibitory function of mP13.

Dual Antagonism of Integrin Signaling Pathways

mP13 exhibits a dual antagonistic effect, most notably through its potent inhibition of the "inside-out" signaling pathway that is fundamental to integrin activation. medchemexpress.com

Inside-out signaling is the process by which intracellular signals lead to a conformational change in the extracellular domain of the integrin, increasing its affinity for ligands. nih.govnih.govyoutube.com This activation is a prerequisite for platelet aggregation. nih.gov mP13 acts as a powerful inhibitor of this process. medchemexpress.com

The process of "priming" refers to the series of intracellular events that render the integrin receptive to ligand binding. youtube.com The binding of talin to the β3 tail is a critical step in this priming process. nih.govnih.gov By inhibiting the upstream signaling events and protein interactions at the β3 cytoplasmic tail, mP13 effectively prevents this necessary priming. medchemexpress.comnih.gov Consequently, platelets treated with an EXE-motif-containing peptide like mP13 exhibit poor spreading and aggregation upon stimulation, which are functional outcomes of failed integrin activation. nih.gov This demonstrates a potent inhibition of the conformational changes required for the integrin to achieve its active, ligand-binding state.

Interactive Data Table: Key Molecular Interactions

| Interacting Molecule 1 | Interacting Molecule 2 | Nature of Interaction | Role in Signaling | Effect of mP13 |

| Integrin β3 (ExE Motif) | Gα13 | Direct Binding nih.govnih.gov | Outside-in Signaling nih.gov | Disrupts Interaction nih.govnih.gov |

| Talin | Integrin β3 | Direct Binding nih.govnih.gov | Inside-out Activation nih.govnih.gov | Functionally Antagonized |

| mP13 (ExE mimic) | Gα13 | Competitive Binding | Inhibitory | N/A |

Inhibition of Outside-In Integrin Signaling

The compound mP13 is a synthetic peptide that functions as a potent inhibitor of integrin signaling pathways. medchemexpress.com Its mechanism is centered on interrupting the communication that occurs from the extracellular matrix to the cell's interior, a process known as outside-in signaling. This type of signaling is fundamental for cellular processes such as adhesion, migration, and proliferation. nih.gov

Disruption of Gα13-Integrin β3 Interaction

The primary mechanism of mP13 involves the direct interference with the binding of the G protein alpha subunit, Gα13, to the cytoplasmic tail of the integrin β3 subunit. nih.gov The Gα13 protein has been identified as a direct binding partner for the cytoplasmic domains of both β1 and β3 integrins. nih.gov The mP13 peptide is derived from the Gα13-binding ExE motif found within the integrin β3 cytoplasmic domain. nih.gov By mimicking this motif, mP13 competitively binds to Gα13, thereby preventing the natural interaction between Gα13 and the integrin β3 subunit. nih.gov This disruption is pivotal, as the Gα13-integrin interaction is a critical step in the transduction of signals following integrin engagement with its extracellular ligands. nih.gov

Consequences for Ligand-Binding-Dependent Signaling

The binding of extracellular ligands, such as fibrinogen, to integrins like αIIbβ3 promotes the interaction between Gα13 and the integrin's cytoplasmic domain. nih.gov The inhibitor mP13, by blocking this crucial interaction, effectively curtails the downstream signaling events that are dependent on ligand binding. medchemexpress.comnih.gov Research has demonstrated that interfering with the Gα13-integrin β3 interaction leads to significant cellular consequences. These include the inhibition of platelet adhesion and the diminishment of cell spreading, while concurrently accelerating cell retraction. medchemexpress.comnih.gov This indicates that the Gα13-integrin signaling axis is essential for mediating the cytoskeletal rearrangements required for stable cell adhesion and spreading. nih.gov

| Feature | Description | Reference |

| Inhibitor | mP13 | medchemexpress.com |

| Target Interaction | Gα13 and Integrin β3 cytoplasmic domain | nih.gov |

| Mechanism | Competitive inhibition by mimicking the β3 ExE motif | nih.gov |

| Primary Effect | Inhibition of outside-in signaling | medchemexpress.comnih.gov |

Temporal Regulation and Differential Inhibition of Signaling Waves

Integrin signaling is a dynamic process characterized by distinct temporal waves of activation. For instance, in platelets stimulated by agonists, an initial wave of secretion occurs independently of integrin engagement, followed by a second wave that is dependent on integrin outside-in signaling. researchgate.net The interaction between Gα13 and integrin β3 is a key regulator in this process. While this interaction stimulates the later, integrin-dependent outside-in signaling that leads to Src kinase activation, it also serves to inhibit the Gα13-p115RhoGEF pathway, which is involved in the earlier, integrin-independent signaling. nih.gov

The inhibitor mP13 leverages this complexity. By binding to Gα13, it disrupts the interaction with the integrin β3 subunit, thereby inhibiting the second wave of integrin-dependent signaling. nih.gov Concurrently, because mP13 prevents Gα13 from associating with its effectors like p115RhoGEF, it also inhibits the initial, GPCR-mediated, integrin-independent signaling wave. nih.gov This dual inhibitory effect allows for a robust and differential modulation of distinct signaling phases. nih.gov

Modulation of Downstream Intracellular Signaling Cascades

The disruption of the initial Gα13-integrin interaction by mP13 has significant downstream consequences, affecting key intracellular signaling cascades that govern a multitude of cellular functions.

Impact on FAK-Src Signaling

The Focal Adhesion Kinase (FAK) and Src kinase form a critical signaling complex downstream of integrin activation. creativebiolabs.netnih.govnih.gov The Gα13-integrin β3 interaction is instrumental in activating c-Src. nih.gov By preventing this initial association, mP13 effectively diminishes the activation of c-Src. nih.gov The activation of FAK is dependent on Src, and the FAK-Src complex orchestrates signaling pathways that control cell adhesion, migration, and proliferation. nih.govresearchgate.net Therefore, by inhibiting the upstream activation of Src, mP13 consequentially dampens the entire FAK-Src signaling axis, leading to reduced cell spreading and motility. nih.gov

Influence on Ras- and Rho-GTPase Pathways

The influence of mP13 on the Ras- and Rho-GTPase pathways is multifaceted. The Gα13-integrin β3 interaction plays a dual role in regulating RhoA. It facilitates integrin-dependent RhoA activation during the late phase of cell spreading, but it also inhibits GPCR-mediated RhoA activation by preventing Gα13 from interacting with the guanine (B1146940) nucleotide exchange factor p115RhoGEF. nih.gov

The inhibitor mP13, by binding to Gα13, prevents its interaction with both the integrin β3 subunit and p115RhoGEF. nih.gov This results in the inhibition of both integrin-dependent and GPCR-mediated RhoA activation pathways. nih.gov Consequently, processes regulated by RhoA, such as stress fiber formation and cell contraction, are significantly modulated. nih.gov The Ras pathway, often activated downstream of the FAK-Src complex, is also indirectly affected. nih.govnih.gov The inhibition of FAK-Src signaling by mP13 would logically lead to a downstream reduction in Ras pathway activation, impacting cellular proliferation and survival.

| Downstream Pathway | Effect of mP13-mediated Inhibition | Consequence | Reference |

| FAK-Src Signaling | Diminished activation of c-Src and FAK | Reduced cell spreading and motility | nih.govnih.gov |

| Rho-GTPase Pathway | Inhibition of both integrin-dependent and GPCR-mediated RhoA activation | Modulation of cell contraction and cytoskeletal dynamics | nih.govnih.gov |

| Ras-GTPase Pathway | Indirect inhibition via FAK-Src pathway | Potential reduction in cell proliferation and survival signals | nih.govnih.gov |

Regulation of TGFβ Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for a wide range of cellular functions, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Integrins are known to be key regulators of TGF-β activation, often by binding to and activating latent TGF-β complexes within the ECM.

Currently, there is a lack of specific published research directly investigating the molecular mechanisms by which the integrin signaling inhibitor, mP13, regulates the TGF-β signaling pathway. While it is plausible that by inhibiting integrin signaling, mP13 could indirectly affect TGF-β activation and its downstream effects, detailed studies and specific data on this interaction are not available in the current scientific literature.

Alterations in Hippo Signaling

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The pathway's core function is to control the activity of the transcriptional co-activators YAP and TAZ. The activity of the Hippo pathway itself can be influenced by various upstream signals, including cell-cell adhesion and mechanical cues from the extracellular matrix, which are mediated by integrins.

As of now, specific research detailing the direct alterations in the Hippo signaling pathway as a result of the integrin signaling inhibitor, mP13, has not been documented. Although integrin-mediated cell adhesion and mechanotransduction are known to modulate Hippo signaling, the precise effects of mP13 on the components and outcomes of this pathway remain to be elucidated through dedicated investigation.

Effects on Wnt Signaling

The Wnt signaling pathway is fundamental to embryonic development, cell fate specification, and adult tissue homeostasis. Crosstalk between integrin signaling and the Wnt pathway has been observed in various biological contexts, where integrin-mediated adhesion can modulate the expression and activity of key Wnt pathway components.

Specific studies on the direct effects of the integrin signaling inhibitor, mP13, on the Wnt signaling cascade are not currently available. While research has highlighted the role of matrix metalloproteinase-13 (MMP13) in modulating Wnt signaling in processes like tooth development, a direct mechanistic link between the integrin inhibitor mP13 and the Wnt pathway has not been established in the scientific literature. nih.govbohrium.comresearchgate.net

Modulation of Notch Signaling

The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions, proliferation, and differentiation in a wide array of tissues. The interaction between cells and the ECM, facilitated by integrins, can influence Notch signaling activity.

There is currently no specific scientific literature available that describes the molecular mechanisms by which the integrin signaling inhibitor, mP13, modulates the Notch signaling pathway. The potential for mP13 to indirectly influence Notch signaling through its primary action on integrins is a subject for future research.

Disruption of Sonic Hedgehog (Shh) Signaling

The Sonic Hedgehog (Shh) signaling pathway plays a critical role in embryonic patterning, cell proliferation, and tissue regeneration. The proper functioning of this pathway can be influenced by the cellular microenvironment, which is shaped by cell-matrix interactions mediated by integrins.

To date, there are no published studies that specifically investigate the disruption of the Sonic Hedgehog signaling pathway by the integrin signaling inhibitor, mP13. Consequently, the molecular details of any potential interaction between mP13 and the components of the Shh pathway are unknown.

Cellular and Biological Effects of Integrin Signaling Inhibition by Mp13

Effects on Platelet Function Dynamics

The inhibition of integrin signaling by mP13 profoundly impacts several aspects of platelet behavior, which are critical for hemostasis and thrombosis. Integrins on the platelet surface, particularly αIIbβ3, are central to these functions. The disruption of their signaling cascade leads to measurable changes in platelet dynamics.

Suppression of Platelet Spreading

Platelet spreading on substrates is a crucial step in the formation of a stable hemostatic plug. This process is heavily dependent on integrin "outside-in" signaling, which involves the binding of integrins to their ligands and the subsequent triggering of intracellular signaling cascades that lead to cytoskeletal reorganization. nih.gov Research on peptides that inhibit the interaction between Gα13 and the integrin β3 subunit, a mechanism relevant to mP13, has shown that such inhibition selectively disrupts this outside-in signaling. nih.govnih.gov Consequently, this leads to a marked suppression of platelet spreading on surfaces like fibrinogen. researchgate.net

Reduction of Fibrinogen Binding to Platelets

The binding of fibrinogen to the activated integrin αIIbβ3 on platelets is a hallmark of platelet aggregation. The Integrin signaling inhibitor, mP13, has been shown to inhibit this critical interaction. medchemexpress.com While inside-out signaling is responsible for the initial activation of the integrin to a high-affinity state that can bind fibrinogen, the subsequent outside-in signaling stabilizes this binding and promotes further platelet recruitment. By targeting the Gα13-integrin signaling axis, mP13 can interfere with the processes that sustain robust fibrinogen binding, although it may not affect the initial, primary phase of platelet adhesion and aggregation. nih.govnih.gov

Inhibition of Clot Retraction

Clot retraction is a process driven by platelets, where they exert contractile forces on the fibrin (B1330869) meshwork of a blood clot, causing it to shrink. This consolidation of the clot is essential for wound healing and restoring blood flow. The process is critically dependent on the connection between the fibrin strands and the platelet's internal cytoskeleton, a link mediated by activated αIIbβ3 integrins and the subsequent outside-in signaling. medchemexpress.com By inhibiting this signaling pathway, mP13 effectively disrupts the ability of platelets to pull on the fibrin fibers, leading to a significant inhibition of clot retraction. medchemexpress.com

Influence on General Cell Adhesion and Cell-Matrix Interactions

The role of integrin signaling extends beyond platelets, influencing a wide range of cellular behaviors in various cell types. The mechanisms targeted by mP13 are fundamental to how cells interact with their environment.

Disruption of Cell Adhesion Mechanisms

Integrins are primary mediators of cell adhesion to the extracellular matrix (ECM). nih.gov This adhesion is not merely a physical tethering but also a source of signals that regulate cell survival, proliferation, and migration. The signaling pathways, such as the one involving Gα13, are crucial for translating the physical act of binding to the ECM into cellular responses. nih.gov Inhibition of this signaling can disrupt these processes. For instance, the coordination between cell spreading and retraction, which is necessary for cell migration, is dependent on regulated integrin signaling. nih.gov By interfering with this pathway, inhibitors like mP13 can disrupt the normal mechanisms of cell adhesion and movement, which has implications for various physiological and pathological processes, including immune responses and cancer metastasis. nih.gov

Impact on Focal Adhesion Formation

Focal adhesions are crucial cellular structures that mediate the connection between the cell and the extracellular matrix (ECM). youtube.com The formation of these structures is a complex process involving the clustering of integrin receptors and the recruitment of various signaling proteins. youtube.comnih.gov Integrin activation is a key step in this process. youtube.com The binding of integrins to the ECM triggers a cascade of intracellular signals that lead to the assembly of focal adhesions. nih.gov

The small peptide mP13, derived from the integrin β3 cytoplasmic tail, has been shown to interfere with these signaling processes. researchgate.netnih.gov By binding to key components of the integrin signaling pathway, such as talin and Gα13, mP13 disrupts the normal formation and function of focal adhesions. biorxiv.org Specifically, steric inhibition of talin binding to the NPxY motif on the β cytoplasmic tail by mP13 has been observed. nih.gov This disruption can have significant consequences for cell adhesion and other downstream cellular functions.

| Key Aspect of Focal Adhesion | Role of Integrin Signaling | Effect of mP13 |

| Initiation | Integrin clustering upon ligand binding | Disrupts signaling required for clustering |

| Maturation | Recruitment of signaling proteins like FAK and vinculin | Prevents proper recruitment and activation |

| Function | Cell adhesion, migration, and signaling | Impairs cell adhesion and related processes |

Regulation of Cell Migration and Motility

Cell migration is a fundamental process in development, immune response, and wound healing, but it is also a hallmark of cancer metastasis. nih.gov This process is tightly regulated by a complex interplay of signaling molecules, with integrins playing a central role. nih.gov

Inhibition of Cellular Migration Processes

The ability of a cell to migrate is dependent on its ability to form and disassemble adhesive contacts with the ECM. nih.gov Integrin signaling is essential for this dynamic process. nih.gov Research has shown that inhibiting integrin function can significantly impede cell migration. nih.gov The peptide mP13, by disrupting integrin signaling, has been demonstrated to inhibit cell migration. researchgate.net For instance, studies have shown that peptides that block integrin binding can suppress cellular outgrowth and migration on fibronectin. nih.gov

Role in RhoA Inhibition and Cell Migration

The small GTPase RhoA is a critical regulator of the actin cytoskeleton and cell contractility, both of which are essential for cell migration. unc.eduresearchgate.net The activity of RhoA is dynamically regulated during cell migration, with transient inhibition of RhoA being necessary for cell spreading and the formation of protrusions at the leading edge. nih.gov

Integrin signaling plays a key role in this regulation. The interaction between Gα13 and the integrin β1 subunit can mediate a transient inhibition of RhoA. nih.gov This inhibition is crucial for cell spreading and migration on β1 integrin ligands. nih.gov By interfering with Gα13's interaction with integrins, mP13 can disrupt this transient RhoA inhibition. biorxiv.orgnih.gov This disruption leads to aberrant RhoA activity, which in turn can lead to the formation of multiple competing lamellipodia and disrupt productive cell migration. unc.eduresearchgate.net

| Cellular Process | Role of RhoA | Impact of mP13-mediated Integrin Inhibition |

| Leading Edge Protrusion | Transient inhibition required for lamellipodia formation | Disrupts transient inhibition, leading to disorganized protrusions |

| Cell Body Contraction | Activation required for tail retraction | Dysregulated activity impairs coordinated movement |

| Directional Migration | Spatially and temporally controlled activity | Loss of controlled activity leads to unproductive migration |

Effects on Cell Proliferation Dynamics

Cell proliferation is a tightly controlled process that is essential for tissue growth and maintenance. mdpi.com Dysregulation of cell proliferation is a key feature of cancer. nih.gov Integrin signaling has been shown to play a role in regulating cell proliferation. nih.gov

The inhibition of integrin signaling can have a direct impact on cell proliferation dynamics. Studies have shown that blocking specific integrins can lead to a reduction in cell viability and proliferation. nih.gov For example, inhibition of integrin α2β1 has been shown to induce cell cycle arrest and reduce the proliferation of prostate cancer cells. nih.gov While direct studies on the effect of mP13 on cell proliferation are limited, its role as a broad inhibitor of integrin signaling suggests it could similarly impact cell proliferation by disrupting the necessary adhesive and signaling cues required for cell cycle progression. biorxiv.org

Modulatory Roles in Viral Infection Mechanisms

Recent research has highlighted the role of integrins as co-receptors for various viruses, including SARS-CoV-2. nih.govconacyt.mx The interaction between viral proteins and host cell integrins can facilitate viral entry and subsequent infection. nih.gov

Inhibition of Viral Cell Entry (e.g., SARS-CoV-2)

The spike protein of SARS-CoV-2 contains an RGD (arginine-glycine-aspartic acid) motif, a sequence known to be recognized by several integrins. nih.gov This suggests that integrins may play a role in the virus's ability to infect host cells. nih.govconacyt.mx

The integrin signaling inhibitor mP13 has been investigated for its potential to block SARS-CoV-2 infection. researchgate.netnih.gov Studies have shown that mP13 can inhibit the entry of SARS-CoV-2 into cells. nih.govbiorxiv.org By blocking integrin signaling, mP13 is thought to interfere with the processes required for the virus to be internalized by the host cell. nih.govbiorxiv.org Specifically, mP13 has been shown to inhibit productive infection of SARS-CoV-2. biorxiv.orgnih.gov This suggests that targeting integrin signaling could be a viable strategy for developing antiviral therapies.

| Viral Infection Stage | Role of Integrin Signaling | Effect of mP13 |

| Viral Attachment | May act as a co-receptor for viral binding | May interfere with initial virus-cell interaction |

| Viral Entry/Internalization | Required for productive infection | Blocks the internalization process, preventing infection nih.govbiorxiv.org |

| Productive Infection | Essential for successful viral replication | Significantly inhibits productive infection biorxiv.orgnih.gov |

Disruption of Productive Viral Replication (e.g., SARS-CoV-2)

The cell-permeable peptide, mP13, an inhibitor of integrin signaling, has demonstrated significant efficacy in disrupting the productive replication of viruses such as SARS-CoV-2. nih.govnih.gov Research indicates that integrins play a sustained and crucial role throughout the lifecycle of SARS-CoV-2, and the inhibitory action of mP13 underscores this dependency. biorxiv.org

In experimental studies using Vero E6 cells, mP13 was shown to block the productive infection of SARS-CoV-2. nih.gov Specifically, when these cells were pre-incubated with mP13 and then infected with SARS-CoV-2, there was a significant reduction in viral RNA levels at 48 hours post-infection. nih.govbiorxiv.org This finding highlights that the inhibitory effect of mP13 extends beyond initial viral entry to interfere with the ongoing replication process. The mechanism of mP13 involves affecting all stages of integrin signaling. nih.gov By sterically hindering the binding of the crucial signaling protein talin to the NPxY motif within the cytoplasmic tail of the integrin beta subunit, mP13 effectively disrupts a key interaction necessary for the virus to complete its replication cycle. nih.gov

The ability of mP13 to inhibit productive infection suggests that the host cell's integrin signaling machinery is not merely a passive entry point but an actively utilized pathway essential for the propagation of the virus. biorxiv.org

| Inhibitor | Target | Effect on SARS-CoV-2 Productive Infection | Experimental System |

| mP13 | All phases of integrin signaling, including talin binding | Significant inhibition | Vero E6 cells, 48h post-infection with infectious SARS-CoV-2 nih.govbiorxiv.org |

Interplay with Talin- and Gα13-mediated Signaling in Viral Lifecycles

Integrin signaling is a bidirectional process critical for cellular function and is exploited during viral infection. This process involves 'inside-out' signaling, which is dependent on the protein talin and prepares the integrin to bind to ligands, and 'outside-in' signaling, which is mediated by Gα13 after ligand binding and triggers downstream cellular responses. nih.govbiorxiv.org The lifecycle of viruses like SARS-CoV-2 is intricately linked with both of these pathways.

Research utilizing specific peptide inhibitors has elucidated the distinct roles of these signaling arms in viral infection. The peptide mP13 inhibits all phases of integrin signaling, including the talin-dependent pathway. nih.gov Another peptide, mP6, is a specific inhibitor of Gα13 binding to the integrin beta-subunit cytoplasmic tail. nih.gov

Studies on the initial entry of SARS-CoV-2 revealed that both mP13 and mP6 could block the entry of non-replicating, fluorescently labeled SARS-CoV-2 particles into cells. nih.govbiorxiv.org This indicates that the initial engagement of the virus with the cell involves Gα13-mediated outside-in signaling. nih.gov

However, a critical distinction emerged when studying productive viral infection with infectious SARS-CoV-2. In these experiments, while mP13 maintained its significant inhibitory effect at 48 hours post-infection, the Gα13-specific inhibitor mP6 did not show a significant effect. biorxiv.org This suggests that although Gα13-mediated signaling is part of the initial viral entry mechanism, it may become less critical or "dispensable" as the infection progresses and the virus replicates within the cell. biorxiv.org

In contrast, the sustained inhibition by mP13 points to the essential and enduring role of talin-mediated signaling for a productive infection. nih.govbiorxiv.org This pathway, which mP13 effectively blocks, appears to be indispensable for the later stages of the viral lifecycle. Therefore, SARS-CoV-2 not only uses Gα13-mediated signaling for entry but also relies heavily on the talin-dependent machinery for its successful replication and propagation. nih.govbiorxiv.org

| Signaling Pathway | Key Protein | Inhibitor | Role in SARS-CoV-2 Lifecycle |

| Inside-out Signaling | Talin | mP13 | Essential for productive infection and enduring role in the viral lifecycle nih.govbiorxiv.org |

| Outside-in Signaling | Gα13 | mP6, mP13 | Involved in initial cell entry but may be dispensable for later stages of productive infection nih.govbiorxiv.org |

Preclinical Pharmacological and Research Applicational Aspects of Integrin Signaling Inhibitor, Mp13

Pharmacological Characterization in Preclinical Models

The preclinical assessment of any novel inhibitor involves a thorough characterization of its pharmacological properties, including how it is taken up by cells and its behavior within a biological system.

Cellular Uptake Mechanisms and Enhancement (e.g., Myristoylation)

General studies on myristoylated peptides indicate that their uptake is a temperature-dependent process, suggesting an active transport mechanism. nih.govnih.gov The process often begins with a rapid association with the cell membrane, followed by translocation into the cell. nih.govnih.gov While endocytosis is a possible route, the diffuse cellular fluorescence observed with some myristoylated peptides suggests that other translocation mechanisms, such as direct passage through the lipid bilayer, may also be involved. nih.gov The efficiency of uptake can also be influenced by the electrostatic charge of the peptide cargo. nih.gov

Systemic Exposure and Stability in Animal Models (e.g., Murine Plasma Half-Life)

Comparative Analysis with Other Integrin Modulators

To fully appreciate the utility of a specific inhibitor, it is often compared with other modulators that target similar pathways.

Distinctions in Selectivity and Mechanism (e.g., vs. mP6)

Information directly comparing the selectivity and mechanism of mP13 with other specific integrin modulators like mP6 is not detailed in the available scientific literature. However, the broader field of integrin inhibitor research highlights the importance of selectivity. Different integrin heterodimers can have distinct or overlapping roles in cellular processes. Therefore, inhibitors with high selectivity for a particular integrin, such as αvβ6 or αvβ8, are valuable for dissecting the specific functions of these receptors. researchgate.netnih.govbiorxiv.orgresearchgate.net The development of highly selective miniprotein inhibitors demonstrates the ongoing effort to create tools that can discriminate between closely related integrins. researchgate.netnih.govbiorxiv.orgresearchgate.net The mechanism of action can also vary, with some inhibitors stabilizing a bent-closed (inactive) conformation of the integrin, while others may favor an extended-open (active) state. nih.gov

Implications for Dissecting Specific Integrin Signaling Roles in Research

The use of selective inhibitors is crucial for elucidating the specific roles of different integrins in complex biological processes. For example, selective inhibitors of αvβ6 have been instrumental in studying its role in fibrosis, where it is involved in the activation of transforming growth factor-β (TGF-β). nih.govnih.gov By comparing the effects of inhibitors with different selectivity profiles, researchers can attribute specific cellular responses to the inhibition of a particular integrin. This approach is fundamental to understanding the intricate signaling pathways governed by the diverse family of integrin receptors. nih.govnih.gov

Applications as a Research Tool Compound

The primary value of a compound like mP13 in a preclinical setting is as a research tool to probe the intricacies of integrin signaling. By inhibiting integrin function, researchers can investigate the downstream consequences on cell behavior, such as adhesion, migration, proliferation, and differentiation.

For instance, integrin inhibitors are used to study the role of integrin signaling in cancer progression, where they can affect tumor growth, invasion, and metastasis. nih.gov They are also critical in understanding the mechanisms of inflammatory diseases, where integrins mediate the trafficking of immune cells. nih.gov The ability of mP13 to block both inside-out and outside-in signaling makes it a versatile tool for studying these bidirectional communication processes that are fundamental to cellular responses to their environment. medchemexpress.combiocat.com

Interactive Data Table: Properties of Integrin Signaling Inhibitor, mP13

| Property | Description | Source |

| Mechanism of Action | Inhibits both inside-out and outside-in integrin signaling. | medchemexpress.combiocat.com |

| Biological Effects | Inhibits fibrinogen binding, platelet adhesion, and clot retraction. | medchemexpress.combiocat.com |

| Chemical Nature | Myristoylated peptide. | nih.govnih.gov |

Interactive Data Table: General Characteristics of Myristoylated Peptide Uptake

| Characteristic | Observation | Source |

| Membrane Association | Rapid, reaching a maximum within 30 minutes in some cell lines. | nih.govnih.gov |

| Temperature Dependence | Cellular uptake is significantly reduced at lower temperatures (e.g., 4°C). | nih.govnih.gov |

| Influence of Charge | Charged peptide cargoes can exhibit more efficient loading. | nih.gov |

Elucidating Integrin-Mediated Signal Transduction Pathways

Integrin signaling inhibitor, mP13, is a compound that obstructs both "inside-out" and "outside-in" integrin-mediated signaling pathways. medchemexpress.combiocat.com This dual inhibitory action makes it a valuable tool for researchers aiming to understand the intricate mechanisms of signal transduction.

Inside-Out Signaling: This process involves intracellular signals that activate integrins, increasing their affinity for extracellular ligands. By inhibiting this pathway, mP13 allows researchers to study the upstream signaling events that lead to integrin activation.

Outside-In Signaling: This occurs when the binding of the extracellular matrix to integrins triggers intracellular signaling cascades. mP13's ability to block this pathway helps in dissecting the downstream effects of integrin engagement, such as the activation of various protein kinases and modulation of gene expression. nih.gov

The inhibitor's capacity to interfere with these fundamental signaling axes provides a method to isolate and study the specific contributions of integrin signaling in complex biological systems.

Investigating Fundamental Cell Biological Processes (e.g., Adhesion, Migration)

The investigation of fundamental cellular behaviors such as adhesion and migration is crucial for understanding both normal physiology and disease pathology. nih.govnih.gov Integrin signaling inhibitor, mP13, directly facilitates this research by impeding core processes reliant on integrin function. medchemexpress.combiocat.com

Its documented effects include the inhibition of:

Platelet Adhesion: A critical initial step in thrombosis and hemostasis. medchemexpress.com

Fibrinogen Binding: Essential for platelet aggregation and clot formation. medchemexpress.com

By disrupting these adhesion-dependent events, mP13 enables the detailed study of the molecular machinery governing cell-matrix and cell-cell interactions. This allows for a clearer understanding of how cells attach to their surroundings and move through tissues, processes that are central to development, immune response, and cancer metastasis. nih.gov

Potential Preclinical Research Areas

The specific inhibitory profile of mP13 positions it as a potentially significant tool in various preclinical research models for a range of diseases.

Oncology Research Models

Integrin signaling is a well-established factor in tumor progression, influencing cell survival, proliferation, invasion, and angiogenesis. nih.govnih.gov Integrins mediate the interaction between cancer cells and the tumor microenvironment, making them attractive targets for therapeutic development. nih.govepa.gov While the inhibitor mP13 targets these fundamental pathways, specific research detailing its application in preclinical oncology models is not extensively documented in the current literature. Its ability to disrupt cell adhesion and migration suggests a potential utility in studying cancer metastasis. medchemexpress.com

Thrombosis Research Models

Given that Integrin signaling inhibitor, mP13, is known to directly inhibit key platelet functions, it holds significant relevance for preclinical thrombosis research. medchemexpress.combiocat.com Thrombosis is fundamentally a process of pathological clot formation, heavily dependent on integrin-mediated platelet adhesion and aggregation. nih.gov

The compound's mechanism of action allows for the investigation of thrombus formation in various in vitro and in vivo models. By inhibiting fibrinogen binding and platelet adhesion, mP13 can be used to study the consequences of blocking these critical steps in the coagulation cascade. medchemexpress.combiocat.com

Table 1: Documented Effects of mP13 Relevant to Thrombosis Research

| Process Inhibited | Biological Relevance in Thrombosis | Reference |

| Fibrinogen Binding | Prevents the cross-linking of platelets, a key step in thrombus formation. | medchemexpress.com |

| Platelet Adhesion | Blocks the initial attachment of platelets to the site of vascular injury. | medchemexpress.combiocat.com |

| Clot Retraction | Interferes with the consolidation and stabilization of the blood clot. | medchemexpress.combiocat.com |

Inflammatory Disorder Research Models

Integrins play a crucial role in the inflammatory process by mediating the adhesion and migration of leukocytes from the bloodstream into tissues. nih.gov This leukocyte trafficking is a hallmark of many inflammatory diseases. Peptide inhibitors targeting integrin-Gα13 interactions have shown efficacy in reducing inflammation in sepsis models by inhibiting cytokine synthesis in macrophages. nih.gov While mP13 acts on integrin signaling, specific studies employing mP13 in inflammatory disorder models have not been detailed in the available research. However, its foundational mechanism suggests it could be a useful tool for investigating the role of integrin signaling in inflammation.

Viral Pathogenesis Research

Some viruses utilize host cell integrins as co-receptors to facilitate entry and infection. Therefore, targeting integrin signaling could represent a potential antiviral strategy. mdpi.comfrontiersin.org Research into peptide-based antivirals is an active field, with some peptides designed to disrupt viral envelopes or inhibit viral replication. nih.govresearchgate.net However, there is currently no specific information from the reviewed sources on the use of the Integrin signaling inhibitor, mP13, in preclinical models of viral pathogenesis.

Advanced Research Methodologies and Future Scientific Directions

Methodological Approaches for Investigating mP13 Effects

To comprehensively investigate the biological effects of mP13, researchers employ a suite of assays that probe its influence at molecular, cellular, and functional levels. These methodologies are critical for dissecting the specific steps in the integrin signaling cascade that are targeted by the inhibitor.

Immunoprecipitation (IP) is a cornerstone technique for studying the impact of mP13 on the formation of key protein complexes involved in integrin signaling. This method allows for the isolation of a specific protein of interest from a cell lysate to identify its binding partners.

To assess mP13's mechanism, IP assays are crucial for determining if the inhibitor disrupts the pivotal interaction between the integrin β3 cytoplasmic domain (β3CD) and the cytoskeletal protein talin. nih.gov The binding of the talin head domain to the β3 tail is a final, critical step in "inside-out" signaling that shifts the integrin to a high-affinity state. nih.gov In this experimental setup, cells would be treated with mP13, and subsequent lysis, an antibody against the β3 integrin would be used to pull down the receptor and its associated proteins. The resulting immunoprecipitate is then analyzed by western blotting using an anti-talin antibody. A reduction in the amount of co-precipitated talin in mP13-treated cells compared to controls would provide strong evidence that the inhibitor interferes with this specific protein-protein interaction.

Furthermore, IP can explore the interaction between integrins and the heterotrimeric G-protein subunit Gα13. Studies have shown that Gα13 can directly bind to the cytoplasmic domains of integrin β subunits, including β3, mediating "outside-in" signaling that influences cell spreading and RhoA activity. nih.govnih.gov An IP experiment using an anti-Gα13 antibody could be performed on lysates from mP13-treated platelets. nih.gov A change in the amount of co-precipitated β3 integrin would indicate that mP13 modulates this non-canonical G-protein coupled integrin signaling pathway.

| Target Interaction | IP Methodology | Hypothesized mP13 Effect | Supporting Rationale |

| Integrin β3 : Talin | Immunoprecipitate with anti-β3 antibody; blot for talin. | Reduced co-precipitation of talin. | mP13 may block the talin binding site on the integrin tail, preventing activation. nih.govnih.gov |

| Integrin β3 : Gα13 | Immunoprecipitate with anti-Gα13 antibody; blot for β3 integrin. | Altered co-precipitation of β3 integrin. | mP13 may interfere with Gα13 binding, affecting outside-in signaling. nih.govnih.gov |

To move from molecular interactions to cellular consequences, a variety of functional assays are employed to measure how mP13 affects platelet activity, a process heavily dependent on αIIbβ3 integrin signaling.

Fibrinogen Binding Assay: This assay directly measures the activation state of the αIIbβ3 integrin. Activated platelets are incubated with fluorescently labeled fibrinogen, and the amount of bound fibrinogen is quantified, often by flow cytometry. An effective integrin signaling inhibitor like mP13 would be expected to decrease fibrinogen binding in response to platelet agonists.

Platelet Spreading Assay: In this assay, platelets are allowed to adhere to a surface coated with an integrin ligand, such as fibrinogen. researchgate.net The subsequent spreading of the platelets, which involves dramatic cytoskeletal rearrangement mediated by outside-in signaling, is observed and quantified using microscopy. nih.gov The addition of mP13 would likely inhibit or reduce the extent of platelet spreading, providing a visual and quantifiable measure of its inhibitory effect on integrin function.

Flow cytometry is a high-throughput technique that can be adapted to measure the entry of substances into cells. nih.govexlibrisgroup.com In the context of mP13, this methodology could be used in several ways. If mP13 is being investigated for its ability to block the entry of pathogens (e.g., viruses) that use integrins as a port of entry, a flow cytometry-based assay would be invaluable. In such a scenario, cells would be pre-treated with mP13 and then exposed to a fluorescently labeled virus. The flow cytometer would then quantify the percentage of fluorescent (infected) cells. A reduction in fluorescence in the mP13-treated group would demonstrate the inhibitor's ability to block cellular entry. This method allows for rapid, quantitative analysis of thousands of individual cells, providing statistically robust data. biorxiv.org

To confirm that a block in cellular entry translates to a functional block in infection, molecular biology techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are essential. This highly sensitive technique measures the amount of specific RNA in a sample. Following an experiment where cells are treated with mP13 and then challenged with an RNA virus, RT-qPCR can be used to quantify the levels of viral RNA within the cells. A significant decrease in viral RNA in mP13-treated cells compared to untreated controls would confirm that the inhibitor not only blocks viral entry but also prevents the subsequent replication of the viral genome, thus inhibiting a productive infection.

Biological signaling is not a static event but a dynamic process that evolves over time. Time-course experiments are therefore critical for understanding the kinetics of mP13's inhibitory effects. For instance, in a platelet spreading assay, images can be captured at multiple time points to analyze the rate of spreading, not just the final outcome. nih.gov Similarly, in clot retraction assays, the clot volume can be measured every 30 minutes to generate a retraction curve. nih.govbiorxiv.org By analyzing these dynamic contexts, researchers can determine whether mP13 causes a complete and immediate block or a more subtle delay in signaling, providing deeper insight into its mechanism of action.

To precisely pinpoint the target of mP13 within the integrin signaling pathway, the inhibitor is often studied in combination with genetic models. The use of cells with specific genes knocked down or mutated is a powerful tool for pathway dissection. For example, to confirm that mP13's effects are dependent on the canonical talin-mediated activation pathway, the inhibitor would be tested in talin-knockdown cells created using techniques like siRNA. nih.gov If the inhibitory effect of mP13 on integrin activation is significantly diminished in cells lacking talin, it provides compelling evidence that mP13 acts at the level of talin-integrin interaction or an upstream step required for talin recruitment. frontiersin.org

| Genetic Model | Experimental Question | Expected Result if Hypothesis is Correct |

| Talin-knockdown cells | Is the effect of mP13 dependent on the talin activation pathway? | The inhibitory effect of mP13 on integrin activation is significantly reduced or absent. |

| β3 integrin mutant cells (talin-binding deficient) | Does mP13 require a functional talin-binding site on the integrin? | The difference in integrin activation between control and mP13-treated cells is negligible. |

| Gα13-knockout cells | Does mP13 affect the Gα13-mediated outside-in signaling pathway? | The effect of mP13 on specific outside-in signaling events (e.g., cell spreading) is altered. |

Future Avenues for Academic Inquiry

The integrin signaling inhibitor, mP13, has been identified as a modulator of integrin-mediated processes, including platelet adhesion and fibrinogen binding, by inhibiting both inside-out and outside-in signaling pathways. medchemexpress.com While its primary activity is established, significant opportunities exist for deeper academic investigation to unlock its full therapeutic potential. Future research should be strategically focused on enhancing its pharmacological properties and exploring its utility in broader therapeutic contexts.

Exploration of Structure-Activity Relationships for Enhanced Selectivity

The development of integrin inhibitors has often revolved around mimicking the Arg-Gly-Asp (RGD) sequence found in extracellular matrix proteins like fibronectin. scbt.comnih.gov However, achieving selectivity among the 24 known integrin heterodimers remains a significant challenge, as this sequence is recognized by numerous integrin isoforms. scbt.com For a peptide inhibitor like mP13, future research should systematically explore its structure-activity relationships (SAR) to improve its selectivity, particularly for specific integrin subtypes.

Molecular modeling and docking studies could be employed to understand how mP13 interacts with the ligand-binding site of various integrin dimers. nih.gov Key areas for investigation would include:

Amino Acid Substitution: Systematically replacing amino acids within the mP13 peptide sequence to identify residues critical for binding affinity and selectivity. For instance, studies on other cyclic peptides have shown that even subtle changes, such as N-methylation of a single residue, can dramatically alter affinity for specific integrins like αvβ3. nih.gov

Conformational Constraints: Introducing conformational constraints, such as cyclization or the incorporation of non-natural amino acids, can lock the peptide into a bioactive conformation that preferentially binds to a single integrin isoform. The three-dimensional arrangement of key functional groups is crucial for determining whether the ligand acts as an agonist or antagonist and for its selectivity profile. nih.gov

Pharmacophore Elucidation: Computational analysis can help identify the essential pharmacophore of mP13. Understanding the spatial arrangement of hydrophobic, hydrophilic, and charged moieties necessary for activity can guide the design of more potent and selective second-generation analogs. This could involve rationalizing the role of aromatic side chains adjacent to key binding residues, which are known to influence selectivity between isoforms like αvβ3 and α5β1. nih.gov

A hypothetical SAR study could involve creating a library of mP13 analogs and screening them against a panel of purified integrin receptors to determine their binding affinities (IC50 values).

Table 1: Hypothetical Structure-Activity Relationship Data for mP13 Analogs

| Compound | Modification | Target Integrin | IC50 (nM) | Selectivity vs. β3 |

|---|---|---|---|---|

| mP13 | Parent Peptide | β3 | 50 | - |

| mP13-A1 | Ala substitution at Pos X | β3 | 250 | Decreased |

| mP13-A2 | Phe substitution at Pos Y | β1 | 75 | Shifted |

This table is for illustrative purposes to show how SAR data could be presented.

Development and Evaluation of Advanced Delivery Systems in Preclinical Models (e.g., PEGylation, Nanoparticle Formulations)

Peptide-based inhibitors like mP13 often face challenges such as rapid clearance and potential immunogenicity. Advanced drug delivery systems can mitigate these issues, enhancing bioavailability and therapeutic efficacy.

PEGylation: Coating nanoparticles or the peptide itself with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents. nih.govnih.gov PEGylation shields the nanoparticle or peptide from opsonization and phagocytosis, thereby prolonging its circulation time in the bloodstream. nih.govresearchgate.net It also increases solubility and can reduce the likelihood of an immune response. broadpharm.com Future preclinical studies should evaluate various PEGylated formulations of mP13, assessing how factors like PEG molecular weight and surface density impact circulation half-life and biological activity. nih.gov

Nanoparticle Formulations: Encapsulating mP13 within biodegradable nanoparticles, such as those made from poly(lactic acid) (PLA) or through the self-assembly of copolymers, offers a promising approach for controlled release and targeted delivery. nih.govgoogle.com These formulations can protect the peptide from degradation and allow for its gradual release at the target site, maintaining therapeutic concentrations over an extended period. google.com The characteristics of these nanoparticles, including size and surface charge, can be modulated to optimize their biodistribution. google.com

Preclinical evaluation would involve comparing the efficacy of free mP13 with its PEGylated or nanoparticle-encapsulated forms in animal models of relevant diseases, such as thrombosis or cancer metastasis.

Table 2: Comparison of Potential Delivery Systems for mP13

| Delivery System | Key Advantages | Potential Challenges | Preclinical Assessment Metrics |

|---|---|---|---|

| Free Peptide | Simple formulation | Rapid clearance, potential immunogenicity | Pharmacokinetics, in vivo efficacy |

| PEGylation | Prolonged circulation, reduced immunogenicity, increased solubility nih.govbroadpharm.com | Potential for altered bioactivity, anti-PEG antibodies researchgate.net | Circulation half-life, immune response, target engagement |

| Nanoparticles | Controlled release, protection from degradation, potential for targeting google.com | Manufacturing complexity, biodistribution and toxicity | Encapsulation efficiency, release kinetics, tissue accumulation |

Investigation of Combination Strategies with Other Therapeutic Modalities in Preclinical Settings

The efficacy of mP13 could be significantly amplified by combining it with other therapeutic agents. The rationale for combination therapy is to target multiple, complementary pathways involved in a disease process, potentially leading to synergistic effects and overcoming resistance mechanisms. youtube.com

One promising area is in oncology. For instance, combining an integrin inhibitor with oncolytic viruses is a strategy with a strong preclinical basis. Research has shown that co-administration of a specific β3 integrin inhibitor can reduce the inflammatory toxicities associated with oncolytic adenovirus therapy without compromising its anti-cancer activity. nih.gov A similar preclinical investigation could be designed for mP13. In a murine model of ovarian cancer, for example, mP13 could be administered alongside an oncolytic virus to assess its impact on both tumor regression and systemic inflammatory responses. nih.gov

Another potential combination is with radiotherapy. Since both radiotherapy and integrin inhibition can modulate the tumor microenvironment, their combination could enhance anti-tumor immune responses. mdpi.com Preclinical studies could explore the optimal scheduling and dosing of mP13 with radiation to maximize therapeutic outcomes. mdpi.com

Detailed Analysis of Integrin Isoform-Specific Inhibition Beyond β3 Integrin

While the initial characterization of mP13 points towards an effect on β3 integrin-mediated platelet functions, the full spectrum of its activity across different integrin isoforms is unknown. medchemexpress.comnih.gov Integrins are heterodimers composed of various α and β subunits, and their diverse expression patterns and functions present opportunities for targeted therapies in different diseases. scbt.com

Future academic inquiry should involve comprehensive screening of mP13 against a wide array of integrin subtypes, including those containing β1, β2, β5, and β6 subunits. For example, β1 integrins are crucial in airway smooth muscle function and inflammation, and their activation can be influenced by various cytokines. biorxiv.org Investigating whether mP13 can modulate β1 integrin signaling could open up applications in inflammatory airway diseases like asthma. biorxiv.org

Recent studies have highlighted complex crosstalk between integrins and other signaling systems, such as G protein-coupled receptors (GPCRs). For example, integrin β3 has been shown to directly inhibit Gα13 signaling. nih.gov A peptide derived from β3 that mimics this effect was found to inhibit platelet secretion without affecting adhesion. nih.gov It would be valuable to investigate if mP13 functions through a similar mechanism or if it has distinct effects on integrin-GPCR crosstalk. This detailed analysis would not only clarify the mechanism of action of mP13 but also potentially uncover novel therapeutic applications beyond its currently understood scope.

Q & A

Q. What is the molecular mechanism by which mP13 inhibits integrin αIIbβ3 signaling in platelets?

mP13 (Myr-KFEEERARAKWDT) is a myristoylated peptide derived from the β3 cytoplasmic tail (β3-CT). It disrupts integrin signaling by competitively inhibiting interactions between β3-CT and critical binding partners like talin and Gα13. Talin mediates inside-out signaling (integrin activation), while Gα13 drives outside-in signaling (post-ligand binding events). mP13’s extended structure allows it to block both pathways, unlike shorter peptides (e.g., mP6) that selectively inhibit Gα13 binding .

Q. How does mP13 differ from other integrin inhibitors like mP6 in experimental platelet models?

mP6 (Myr-FEEERA) selectively inhibits the early phase of outside-in signaling by blocking Gα13-β3 interactions, without affecting talin-dependent inside-out signaling or late-phase clot retraction. In contrast, mP13 broadly suppresses both inside-out (e.g., fibrinogen binding) and outside-in pathways (e.g., platelet spreading on fibrinogen) due to its dual interference with talin and Gα13 .

Q. What experimental assays are used to validate mP13’s inhibitory effects on integrin signaling?

Key methodologies include:

- Co-immunoprecipitation : To assess disruption of β3-talin/Gα13 interactions .

- Platelet spreading assays : Quantify inhibition of actin cytoskeleton reorganization on fibrinogen-coated surfaces .

- Fibrinogen/PAC1 binding assays : Measure suppression of inside-out signaling (agonist-induced integrin activation) .

- Clot retraction assays : Evaluate late-phase outside-in signaling (mP13’s broad inhibition contrasts with mP6’s lack of effect) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on mP13’s effects in dynamic signaling contexts?

mP13’s dual inhibition complicates pathway-specific analysis. To isolate effects:

Q. What are the implications of mP13’s broad inhibition for therapeutic targeting of thrombotic diseases?

While mP13 effectively blocks platelet activation in vitro, its non-selective action may lead to off-target effects (e.g., impaired hemostasis). Advanced studies should:

Q. How does mP13 inform the design of allosteric integrin inhibitors?

mP13’s β3-CT targeting contrasts with classical RGD-mimetics that bind integrin extracellular domains. Structural studies (e.g., NMR or cryo-EM) of mP13-β3-CT complexes could reveal allosteric sites for drug development. Computational docking and mutational analysis of β3-CT residues (e.g., K716, W715) are critical .

Methodological Considerations

Q. What controls are essential when using mP13 in time-sensitive signaling experiments?

- Include scrambled peptide controls to rule out non-specific charge/hydrophobic effects.

- Optimize pre-incubation time (e.g., 15–30 min) to ensure peptide penetration into platelets .

- Monitor detergent sensitivity (e.g., Triton X-100) to confirm target-specific inhibition, not aggregation artifacts .

Q. How can researchers address batch variability in synthetic mP13 peptides?

- Validate peptide purity (>95%) via HPLC/MS.

- Standardize myristoylation efficiency using mass spectrometry .

- Use functional assays (e.g., fibrinogen binding) as bioactivity benchmarks .

Contradictions and Future Directions

- Key Contradiction : mP13 inhibits fibrinogen binding (inside-out) but not clot retraction (late outside-in) in some studies, suggesting context-dependent effects . This highlights the need for tissue-specific models (e.g., endothelial vs. platelet integrins).

- Unanswered Questions : Does mP13 cross-react with other integrins (e.g., αvβ3)? How does its pharmacokinetics affect in vivo efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.